(R)-(5-(3,5-Difluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(piperidin-4-yl)methanone ((1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “®-(5-(3,5-Difluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(piperidin-4-yl)methanone ((1R,4S)-7,7-dimethyl-2-oxobicyclo[221]heptan-1-yl)methanesulfonate)” is a complex organic molecule that features multiple functional groups, including a pyrazole ring, a piperidine ring, and a bicyclic heptane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the introduction of the difluorophenyl group. The piperidine ring can be synthesized separately and then coupled with the pyrazole derivative. The final step involves the attachment of the bicyclic heptane structure via a methanesulfonate linkage. Reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would require large-scale reactors and precise control of reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions can enhance efficiency and consistency. Purification methods such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen or the addition of hydrogen to reduce the compound.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may serve as a probe or ligand for studying enzyme interactions, receptor binding, and cellular processes. Its potential bioactivity makes it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be investigated for its therapeutic properties. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or anticancer effects. Clinical trials and studies are necessary to determine its efficacy and safety.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals, polymers, and advanced materials. Its unique properties may enhance the performance of products in various applications.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The binding of the compound to these targets can modulate their activity, leading to physiological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- ®-(5-(3,5-Difluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(piperidin-4-yl)methanone
- (S)-(5-(3,5-Difluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(piperidin-4-yl)methanone
- ®-(5-(3,5-Difluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(piperidin-4-yl)methanone ((1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate
Uniqueness
This compound’s uniqueness lies in its combination of functional groups and stereochemistry. The presence of the difluorophenyl group, pyrazole ring, and bicyclic heptane structure imparts distinct chemical and physical properties. These features differentiate it from other similar compounds and may contribute to its specific biological and industrial applications.
Properties
Molecular Formula |
C25H33F2N3O5S |
---|---|
Molecular Weight |
525.6 g/mol |
IUPAC Name |
[(3R)-3-(3,5-difluorophenyl)-3,4-dihydropyrazol-2-yl]-piperidin-4-ylmethanone;[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid |
InChI |
InChI=1S/C15H17F2N3O.C10H16O4S/c16-12-7-11(8-13(17)9-12)14-3-6-19-20(14)15(21)10-1-4-18-5-2-10;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h6-10,14,18H,1-5H2;7H,3-6H2,1-2H3,(H,12,13,14)/t14-;7-,10-/m10/s1 |
InChI Key |
LKQLJWNJRDEZHP-VWBGKUMISA-N |
Isomeric SMILES |
CC1([C@H]2CC[C@@]1(C(=O)C2)CS(=O)(=O)O)C.C1CNCCC1C(=O)N2[C@H](CC=N2)C3=CC(=CC(=C3)F)F |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.C1CNCCC1C(=O)N2C(CC=N2)C3=CC(=CC(=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.